molecular formula C10H7Cl2NO B1322905 2,4-Dichloro-7-methoxyquinoline CAS No. 55934-22-0

2,4-Dichloro-7-methoxyquinoline

Cat. No.: B1322905
CAS No.: 55934-22-0
M. Wt: 228.07 g/mol
InChI Key: XHKVDLMHZLUDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-methoxyquinoline is an organic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-7-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

2,4-Dichloro-7-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives used as antibiotics .

Comparison with Similar Compounds

  • 4,7-Dichloroquinoline
  • 2,4-Dichloroquinoline
  • 7-Methoxyquinoline

Comparison: 2,4-Dichloro-7-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4,7-Dichloroquinoline, it has an additional methoxy group that can participate in various chemical reactions, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

2,4-dichloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVDLMHZLUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628567
Record name 2,4-Dichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-22-0
Record name 2,4-Dichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-methoxyquinoline
Reactant of Route 2
2,4-Dichloro-7-methoxyquinoline
Reactant of Route 3
2,4-Dichloro-7-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-7-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-7-methoxyquinoline
Reactant of Route 6
2,4-Dichloro-7-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.